
Protoxylocarpin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protoxylocarpin B is a limonoid. It has a role as a metabolite.
Q & A
Basic Research Questions
Q. How can Protoxylocarpin B be reliably identified and characterized in natural sources?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for separation, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Purity assessment should involve quantitative analysis via UV-Vis spectroscopy or gas chromatography (GC) with flame ionization detection. Ensure reproducibility by cross-referencing spectral data with published databases and validating against synthetic standards .
Q. What are the initial steps in synthesizing this compound for laboratory studies?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing routes with high atom economy. Use catalytic asymmetric synthesis for stereochemical control, and optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to maximize yield. Intermediate characterization via thin-layer chromatography (TLC) and infrared (IR) spectroscopy is critical for tracking progress .
Q. How should researchers design experiments to evaluate this compound’s preliminary biological activity?
- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate positive/negative controls. Use dose-response curves to determine IC50 values and ensure statistical rigor via triplicate experiments. Include vehicle controls to account for solvent effects. For in vitro models, validate cell line authenticity and monitor contamination .
Advanced Research Questions
Q. What mechanisms of action have been proposed for this compound, and how can they be experimentally validated?
- Methodological Answer : Hypothesized mechanisms (e.g., protein binding, epigenetic modulation) require validation through techniques like surface plasmon resonance (SPR) for binding affinity, RNA-seq for transcriptomic changes, or CRISPR-Cas9 knockout models to identify target genes. Integrate multi-omics data (proteomics, metabolomics) to map pathways and use computational docking to predict ligand-receptor interactions .
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Conduct a meta-analysis of published studies to identify variables affecting outcomes (e.g., assay conditions, compound purity). Replicate experiments under standardized protocols, controlling for batch-to-batch variability. Use Bland-Altman plots or Cohen’s kappa to assess inter-study agreement. Address confounding factors like solvent stability or light sensitivity .
Q. What strategies are effective for optimizing this compound’s bioactivity through structural modification?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with targeted substitutions (e.g., hydroxyl groups, halogenation). Evaluate changes in potency using computational tools like molecular dynamics simulations or quantitative SAR (QSAR). Prioritize analogs with improved pharmacokinetic properties (e.g., logP, solubility) predicted via in silico models .
Q. How should researchers design pharmacokinetic studies for this compound?
- Methodological Answer : Use in vitro models (e.g., Caco-2 cells for intestinal absorption) and in vivo rodent studies to measure bioavailability, half-life, and tissue distribution. Quantify plasma concentrations via LC-MS/MS and apply non-compartmental analysis (NCA) for pharmacokinetic parameters. Include bile-duct cannulated models to assess enterohepatic recirculation .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent activity data?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models. Correct for multiple comparisons using Benjamini-Hochberg procedures .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in public repositories (e.g., Zenodo) and provide detailed spectral/analytical parameters. Use blinded analysis to reduce bias and validate findings through independent replication labs .
Q. What ethical considerations apply to this compound research involving animal or human models?
- Methodological Answer : Adhere to institutional animal care (IACUC) or human ethics (IRB) guidelines. For animal studies, minimize sample sizes via power analysis and employ humane endpoints. In human trials, ensure informed consent and data anonymization. Use in silico or organoid models as alternatives where feasible .
Q. Data Presentation and Validation
Q. How should contradictory data on this compound’s stability be addressed in publications?
- Methodological Answer : Clearly report experimental conditions (e.g., temperature, pH, light exposure) and validate stability via accelerated degradation studies. Use Arrhenius plots to predict shelf-life. Disclose conflicts in supplementary materials and propose hypotheses (e.g., isomerization, oxidation) for further investigation .
Q. What are the best practices for visualizing this compound’s structural and activity data?
Propiedades
Fórmula molecular |
C32H50O6 |
---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27-,30-,31+,32-/m0/s1 |
Clave InChI |
SXUJYCUCLFTRKW-QCQONPKFSA-N |
SMILES isomérico |
CCO[C@@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
SMILES canónico |
CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.